molecular formula C18H15N3O2S B2858305 N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide CAS No. 1799264-74-6

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide

Cat. No.: B2858305
CAS No.: 1799264-74-6
M. Wt: 337.4
InChI Key: QRKHOFJWYFLOIO-RMKNXTFCSA-N
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Description

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide is a complex organic compound featuring a unique combination of functional groups. This compound includes a 1,2,4-oxadiazole ring, a thiophene ring, and a cinnamamide moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, under mild conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Nitric acid, halogens (Cl2, Br2), Lewis acids (AlCl3, FeCl3).

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the oxadiazole ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis due to its multiple functional groups.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The exact mechanism of action of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide would depend on its specific application. Generally, the compound might interact with biological targets through:

    Binding to enzymes or receptors: The oxadiazole and thiophene rings can interact with active sites of enzymes or receptors, potentially inhibiting or modulating their activity.

    Disruption of cellular processes: The compound could interfere with cellular processes, such as DNA replication or protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: Compounds like ataluren and azilsartan, which also contain the 1,2,4-oxadiazole ring and are used in medicinal chemistry.

    Thiophene derivatives: Compounds such as thiophene-2-carboxamide, which are used in various chemical and pharmaceutical applications.

    Cinnamamide derivatives: Compounds like N-phenylcinnamamide, known for their biological activities.

Uniqueness

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide is unique due to its combination of three distinct functional groups, which can confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and development in multiple scientific fields.

Properties

IUPAC Name

(E)-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-15(9-6-12-4-2-1-3-5-12)19-18-14(10-11-24-18)17-20-16(21-23-17)13-7-8-13/h1-6,9-11,13H,7-8H2,(H,19,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKHOFJWYFLOIO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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